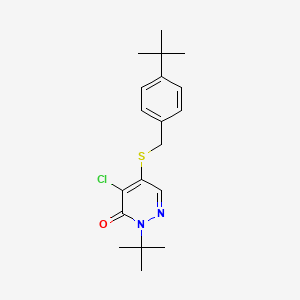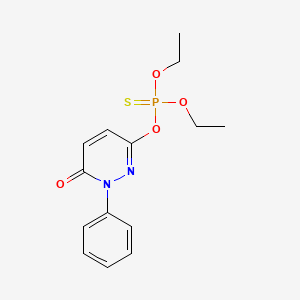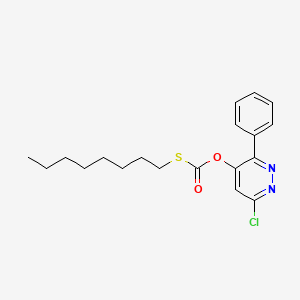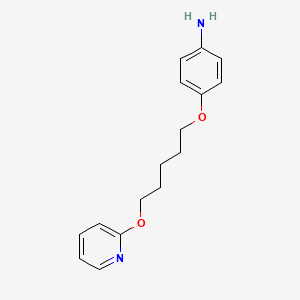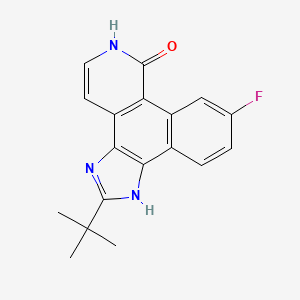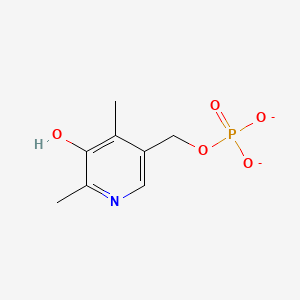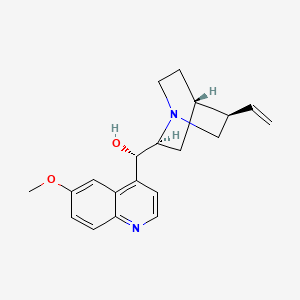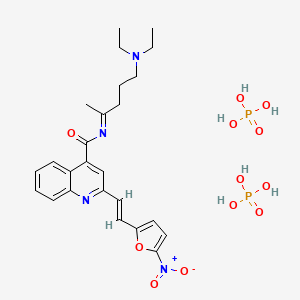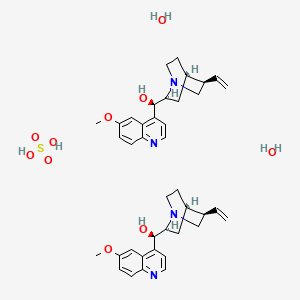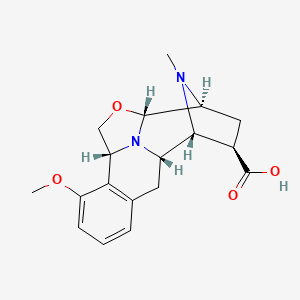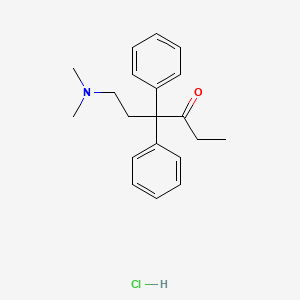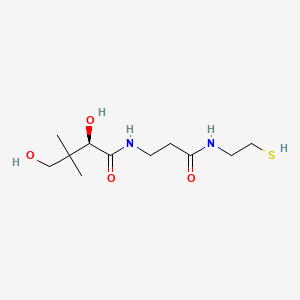
パンテテイン
概要
説明
Pantetheine is a naturally occurring compound that serves as an intermediate in the biosynthesis of coenzyme A, a crucial cofactor in various enzymatic reactions. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is considered a more metabolically active form of the vitamin . Pantetheine plays a vital role in the metabolism of carbohydrates, fats, and proteins, making it essential for maintaining cellular function and energy production .
科学的研究の応用
Pantetheine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Pantetheine is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids .
Biology: In biological research, pantetheine is studied for its role in cellular metabolism and its potential as a biomarker for metabolic disorders .
Medicine: Pantetheine and its derivatives have shown promise in the treatment of hypercholesterolemia, arteriosclerosis, and diabetes. Clinical trials have demonstrated its ability to favorably impact lipid profiles and improve cardiovascular health .
Industry: Pantetheine is used in the production of dietary supplements and pharmaceuticals. Its role in enhancing the stability and bioavailability of coenzyme A makes it valuable in various industrial applications .
作用機序
Target of Action
Pantetheine primarily targets the synthesis of Coenzyme A (CoA) . CoA plays an essential role as a cofactor in the metabolism of lipids and carbohydrates, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism .
Mode of Action
Pantetheine acts as an intermediate in the production of CoA . It consists of two molecules of pantetheine that form a dimer via disulfide linkages . Pantetheine serves as the precursor for the synthesis of CoA . CoA is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes .
Biochemical Pathways
Pantetheine is involved in the biosynthetic pathway of CoA . It bypasses the cysteine reactions required to form pantetheine from pantothenic acid, providing a more metabolically active form of the vitamin . CoA, in turn, is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine .
Pharmacokinetics
It’s known that pantetheine is the product of dephosphorylation of phosphopantetheine . This reaction is catalyzed by various kinases, which are present in both microorganisms and animal livers . Pantetheine is then degraded by pantetheinase, which splits it into cysteamine and pantothenic acid .
Result of Action
The primary result of Pantetheine’s action is the production of CoA . CoA plays a crucial role in the metabolism of lipids and carbohydrates, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism . This has a significant impact on various physiological processes, including energy production and the synthesis of essential biomolecules.
Action Environment
The action of Pantetheine can be influenced by various environmental factors. For instance, the synthesis of Pantetheine from simple chemicals has been shown to occur under everyday conditions, suggesting that it could have formed naturally early in our planet’s history . Furthermore, the presence of certain enzymes, such as kinases and pantetheinase, can influence the synthesis and degradation of Pantetheine .
生化学分析
Biochemical Properties
Pantetheine is an intermediate metabolite of coenzyme A, prerequisite for metabolic reactions . It interacts with various enzymes and proteins, including those involved in the synthesis of CoA and acyl carrier proteins . The reactive component of both CoA and acyl carrier proteins is not the pantothenic acid molecule but rather it is the sulfhydryl (SH) group donated from cysteine .
Cellular Effects
Pantetheine influences cell function by impacting a variety of lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It also affects parameters associated with platelet lipid composition and cell membrane fluidity .
Molecular Mechanism
Pantetheine exerts its effects at the molecular level through its role in the synthesis of CoA and acyl carrier proteins . It bypasses the cysteine reactions required to form pantetheine from pantothenic acid, providing a more metabolically active form of the vitamin .
Temporal Effects in Laboratory Settings
In laboratory settings, Pantetheine has shown consistent positive impacts on a variety of lipid risk factors over time . It also exhibits lipotropic activity and exerts hepato-protective action .
Dosage Effects in Animal Models
While specific dosage effects of Pantetheine in animal models are not mentioned in the sources, it has been shown to inhibit cataract formation in several animal models .
Metabolic Pathways
Pantetheine is involved in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, and heme synthesis .
Subcellular Localization
Given its role in the synthesis of CoA and acyl carrier proteins, it is likely to be found in areas of the cell where these molecules are synthesized and utilized .
準備方法
Synthetic Routes and Reaction Conditions: Pantetheine can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the dephosphorylation of phosphopantetheine, catalyzed by alkaline phosphatase in microorganisms like Escherichia coli . Another method involves the chemical synthesis of pantetheine from pantothenic acid and cysteamine, which can be achieved through a series of condensation and reduction reactions .
Industrial Production Methods: Industrial production of pantetheine often involves microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to enhance the yield of pantetheine. These engineered strains are capable of converting pantothenic acid to pantetheine through a series of enzymatic reactions . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: Pantetheine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One notable reaction is its oxidation to pantethine, a dimeric form linked by a disulfide bond . Pantetheine can also be hydrolyzed by the enzyme pantetheinase to produce pantothenic acid and cysteamine .
Common Reagents and Conditions:
Oxidation: Pantetheine can be oxidized using mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of pantetheine to its monomeric form can be achieved using reducing agents like dithiothreitol.
Hydrolysis: Enzymatic hydrolysis of pantetheine is catalyzed by pantetheinase under physiological conditions.
Major Products:
Pantethine: Formed through the oxidation of pantetheine.
Pantothenic Acid and Cysteamine: Produced through the hydrolysis of pantetheine by pantetheinase.
類似化合物との比較
Pantetheine is often compared to its analogs, pantothenic acid and pantethine.
Pantothenic Acid:
Similarity: Both are precursors in the biosynthesis of coenzyme A.
Pantethine:
Similarity: Pantethine is the dimeric form of pantetheine, linked by a disulfide bond.
Uniqueness of Pantetheine: Pantetheine’s unique position in the biosynthetic pathway of coenzyme A, along with its ability to bypass certain metabolic steps, makes it a more efficient and potent form of vitamin B5 .
特性
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZGRMVNNHPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pantetheine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-65-1 | |
| Record name | Pantetheine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


